MFCD18312583

Description

MFCD18312583 (CAS: 1020718-43-6) is a heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . Structurally, it belongs to the pyrrolo-triazine family, characterized by a fused bicyclic system containing nitrogen and chlorine substituents.

The compound’s synthesis likely involves halogenation or substitution reactions similar to those used for related pyrrolo-triazines. For instance, the parent compound CAS 918538-05-3 is synthesized via reactions between 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and amines under catalytic conditions . Adapting this method, this compound could be synthesized using mono-chlorinated precursors or alternative nucleophiles.

Properties

IUPAC Name |

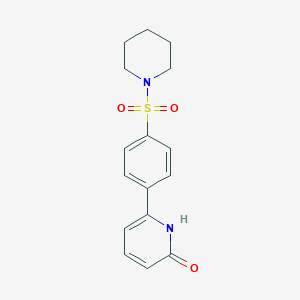

6-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16-6-4-5-15(17-16)13-7-9-14(10-8-13)22(20,21)18-11-2-1-3-12-18/h4-10H,1-3,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCUMDVBUAXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683261 | |

| Record name | 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-23-9 | |

| Record name | 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-3(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2H-1,4-Benzoxazine-3(4H)-thione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-3(4H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The benzoxazine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

2H-1,4-Benzoxazine-3(4H)-thione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-3(4H)-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate specific biochemical processes.

Comparison with Similar Compounds

Key Findings:

Halogenation Effects: this compound (mono-chloro) has a lower molecular weight (153.57 g/mol) compared to the dichloro analog MFCD11044885 (188.01 g/mol). The additional chlorine in MFCD11044885 likely increases its hydrophobicity (Log P) and reduces aqueous solubility .

Bioactivity and Solubility :

- While explicit data for this compound are unavailable, the parent compound MFCD11044885 exhibits moderate solubility (Log S = -3.32) and a bioavailability score of 0.55, suggesting challenges in drug-likeness . This compound’s reduced halogenation may improve solubility but lower metabolic stability.

Synthetic Accessibility :

- This compound’s synthesis is inferred to be simpler than MFCD11044885 due to fewer halogenation steps. However, regioselectivity challenges may arise in introducing the chlorine atom at the desired position .

Safety Profile :

- Compounds like MFCD11044885 carry hazard warnings for skin/eye irritation (H315-H319-H335) . This compound, with similar reactive sites, may pose analogous risks, though reduced halogenation could mitigate toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.